molecular formula C33H34N6O6 B587261 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 CAS No. 1246820-36-9

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5

Cat. No.: B587261
CAS No.: 1246820-36-9
M. Wt: 615.702
InChI Key: KORFUGQWQJEFIY-WNWXXORZSA-N
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Description

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is a labeled analogue of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil, which is an impurity of Candesartan Cilexetil. This compound is used primarily in proteomics research and is characterized by its molecular formula C33H29D5N6O6 and a molecular weight of 615.69 .

Mechanism of Action

Target of Action

It is an analogue of candesartan cilexetil , which is known to target the angiotensin II receptor type 1 (AT1 receptor). The AT1 receptor plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance.

Pharmacokinetics

It is noted that this compound is a prodrug that undergoes hydrolysis in the liver to form the active metabolite, candesartan . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties may be similar to those of Candesartan Cilexetil.

Action Environment

It is also worth noting that this compound is stored at +4°C , suggesting that it may be sensitive to temperature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for isotopically labeled compounds like 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 often involve large-scale synthesis using specialized equipment to ensure high purity and yield. The process includes rigorous quality control measures to ensure the consistency and reliability of the labeled compound.

Chemical Reactions Analysis

Types of Reactions

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is used in various scientific research applications, including:

    Chemistry: Used as a reference standard for chemical identification and quantification.

    Biology: Employed in metabolic studies to trace the pathways of drug metabolism.

    Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.

    Industry: Applied in the development of new pharmaceuticals and in quality control processes.

Comparison with Similar Compounds

2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is unique due to its isotopic labeling, which distinguishes it from other similar compounds. Similar compounds include:

    2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil: The unlabeled parent compound.

    Candesartan Cilexetil: The active pharmaceutical ingredient used in antihypertensive medications.

The isotopic labeling of this compound allows for more precise tracking and analysis in research applications, providing a significant advantage over its unlabeled counterparts.

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORFUGQWQJEFIY-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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